molecular formula C12H24N2O2S B13923167 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea CAS No. 32428-86-7

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea

Cat. No.: B13923167
CAS No.: 32428-86-7
M. Wt: 260.40 g/mol
InChI Key: GCWWUDJEVIFPGV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea is a chemical compound with the molecular formula C12H24N2O2S and a molecular weight of 260.4 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxyethoxypropyl group, and a thiourea moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea typically involves the reaction of cyclohexylamine with 3-(2-hydroxyethoxy)propyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .

Scientific Research Applications

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea can be compared with other thiourea derivatives, such as:

    N-Cyclohexyl-N’-phenylthiourea: This compound has a phenyl group instead of the hydroxyethoxypropyl group, leading to different chemical properties and applications.

    N-Cyclohexyl-N’-methylthiourea: The presence of a methyl group instead of the hydroxyethoxypropyl group results in variations in reactivity and biological activity.

The uniqueness of this compound lies in its combination of the cyclohexyl and hydroxyethoxypropyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

32428-86-7

Molecular Formula

C12H24N2O2S

Molecular Weight

260.40 g/mol

IUPAC Name

1-cyclohexyl-3-[3-(2-hydroxyethoxy)propyl]thiourea

InChI

InChI=1S/C12H24N2O2S/c15-8-10-16-9-4-7-13-12(17)14-11-5-2-1-3-6-11/h11,15H,1-10H2,(H2,13,14,17)

InChI Key

GCWWUDJEVIFPGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NCCCOCCO

Origin of Product

United States

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